GNE-616

Overview

Description

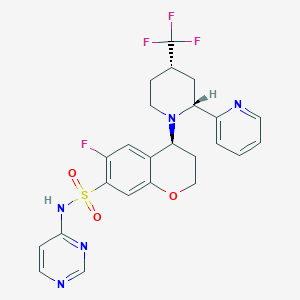

GNE-616 is a complex organic compound with potential applications in various scientific fields. This compound features a unique combination of fluorine, pyridine, piperidine, pyrimidine, and chromene moieties, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of GNE-616 involves multiple steps, including the formation of key intermediates and their subsequent coupling. Common synthetic routes may include:

Formation of the piperidine ring: This step involves the cyclization of appropriate precursors under controlled conditions.

Introduction of the fluorine atom: Fluorination can be achieved using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

Coupling reactions: The pyridine, pyrimidine, and chromene moieties are introduced through coupling reactions, often using palladium-catalyzed cross-coupling techniques.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

GNE-616 can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.

Substitution: Nucleophilic substitution reactions can occur at the fluorine or sulfonamide groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Hydrogen gas with palladium on carbon catalyst.

Substitution: Nucleophiles such as amines or thiols under mild conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the corresponding amines or alcohols.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe to study cellular processes.

Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

Industry: Utilized in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of GNE-616 involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent downstream effects.

Comparison with Similar Compounds

Similar Compounds

GNE-616: shares structural similarities with other fluorinated piperidine derivatives and sulfonamide-containing compounds.

Uniqueness

- The unique combination of fluorine, pyridine, piperidine, pyrimidine, and chromene moieties sets this compound apart from others. Its specific arrangement of functional groups contributes to its distinct chemical and biological properties.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Biological Activity

GNE-616 is a novel compound recognized for its potential as a sodium channel inhibitor, specifically targeting the Nav1.7 subtype. This compound has garnered attention in the field of pharmacology due to its high potency, metabolic stability, and oral bioavailability, making it a promising candidate for the treatment of pain disorders.

This compound acts primarily as an inhibitor of the Nav1.7 sodium channel, which plays a crucial role in pain signaling pathways. The inhibition of this channel can lead to a reduction in pain perception, making it a potential therapeutic option for conditions characterized by chronic pain.

In Vitro Studies

In vitro studies have demonstrated that this compound effectively inhibits the activity of Nav1.7 channels in a concentration-dependent manner. This activity was assessed using various electrophysiological techniques, confirming its selectivity and potency against other sodium channels.

| Parameter | Value |

|---|---|

| Ki (hNav1.7) | 0.79 nM |

| Kd (hNav1.7) | 0.38 nM |

| Selectivity Ratio | High |

In Vivo Efficacy

Preclinical studies involving animal models have shown that this compound significantly reduces pain responses in models of neuropathic and inflammatory pain. These studies have highlighted its potential utility in treating conditions such as diabetic neuropathy and post-surgical pain.

Case Study: Neuropathic Pain Model

- Model Used : Chronic constriction injury (CCI) in rats

- Dosage : Administered orally at varying doses

- Outcome : Significant reduction in mechanical allodynia and thermal hyperalgesia compared to control groups.

Safety and Toxicology

Safety assessments indicate that this compound exhibits a favorable safety profile with minimal adverse effects observed at therapeutic doses in animal studies. Long-term toxicity studies are ongoing to further establish its safety for human use.

Research Findings

Recent research has focused on the broader implications of Nav1.7 inhibition by compounds like this compound, particularly regarding their effects on pain pathways and potential side effects associated with sodium channel blockade.

Summary of Findings

- Cytotoxicity : this compound did not exhibit significant cytotoxic effects on normal cell lines at therapeutic concentrations.

- Inflammatory Response : The compound demonstrated an ability to modulate inflammatory responses, potentially through the inhibition of pro-inflammatory cytokines.

- Pain Modulation : Significant reductions in pain scores were recorded in preclinical trials, supporting its role as an analgesic agent.

Properties

Molecular Formula |

C24H23F4N5O3S |

|---|---|

Molecular Weight |

537.5 g/mol |

IUPAC Name |

(4S)-6-fluoro-4-[(2R,4S)-2-pyridin-2-yl-4-(trifluoromethyl)piperidin-1-yl]-N-pyrimidin-4-yl-3,4-dihydro-2H-chromene-7-sulfonamide |

InChI |

InChI=1S/C24H23F4N5O3S/c25-17-12-16-19(33-9-5-15(24(26,27)28)11-20(33)18-3-1-2-7-30-18)6-10-36-21(16)13-22(17)37(34,35)32-23-4-8-29-14-31-23/h1-4,7-8,12-15,19-20H,5-6,9-11H2,(H,29,31,32)/t15-,19-,20+/m0/s1 |

InChI Key |

XQUOWYVEKSXNET-RYGJVYDSSA-N |

SMILES |

C1CN(C(CC1C(F)(F)F)C2=CC=CC=N2)C3CCOC4=CC(=C(C=C34)F)S(=O)(=O)NC5=NC=NC=C5 |

Isomeric SMILES |

C1CN([C@H](C[C@H]1C(F)(F)F)C2=CC=CC=N2)[C@H]3CCOC4=CC(=C(C=C34)F)S(=O)(=O)NC5=NC=NC=C5 |

Canonical SMILES |

C1CN(C(CC1C(F)(F)F)C2=CC=CC=N2)C3CCOC4=CC(=C(C=C34)F)S(=O)(=O)NC5=NC=NC=C5 |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

GNE-616; GNE616; GNE 616; |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.